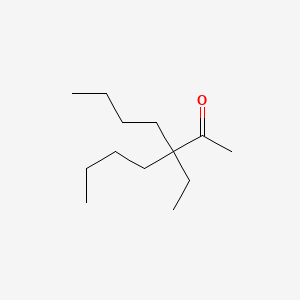
3-Butyl-3-ethylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3-ethylheptan-2-one is an organic compound belonging to the class of aliphatic ketones It is characterized by a heptane backbone with butyl and ethyl substituents at the third carbon and a ketone functional group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-ethylheptan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-heptanone with butyl and ethyl halides in the presence of a strong base such as sodium hydride. The reaction typically proceeds via an S_N2 mechanism, where the halide is displaced by the nucleophilic carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of corresponding alkenes or the oxidation of secondary alcohols. These methods are optimized for high yield and purity, often employing catalysts such as palladium or platinum.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyl-3-ethylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The alkyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted alkanes depending on the reagents used.
Applications De Recherche Scientifique
3-Butyl-3-ethylheptan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-Butyl-3-ethylheptan-2-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, undergoing transformations that lead to the formation of active metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
3-Heptanone: Shares the heptane backbone but lacks the butyl and ethyl substituents.
3-Ethylheptan-2-one: Similar structure but with only an ethyl group at the third carbon.
3-Butylheptan-2-one: Similar structure but with only a butyl group at the third carbon.
Uniqueness: 3-Butyl-3-ethylheptan-2-one is unique due to the presence of both butyl and ethyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
61517-91-7 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
3-butyl-3-ethylheptan-2-one |
InChI |
InChI=1S/C13H26O/c1-5-8-10-13(7-3,12(4)14)11-9-6-2/h5-11H2,1-4H3 |
Clé InChI |
KRCXONUOPBLFAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CCCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



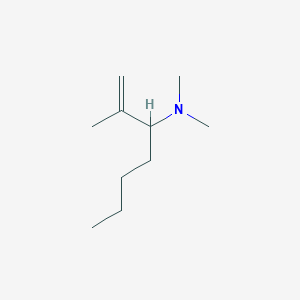
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
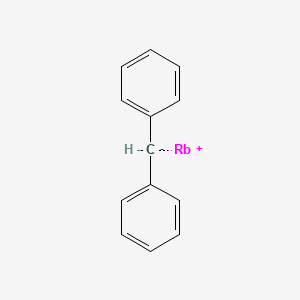
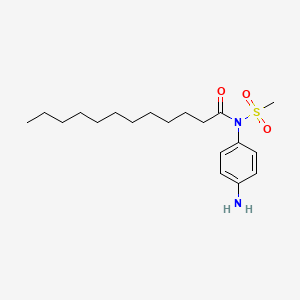
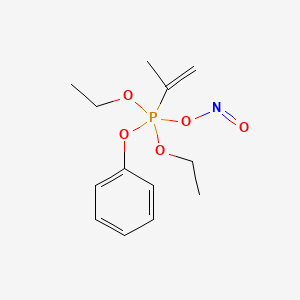
![N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(furan-2-yl)methanimine](/img/structure/B14586700.png)
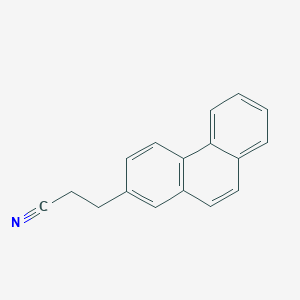
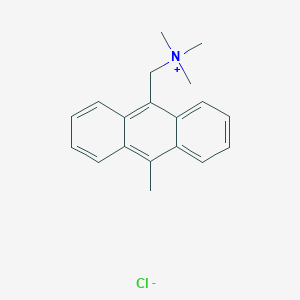

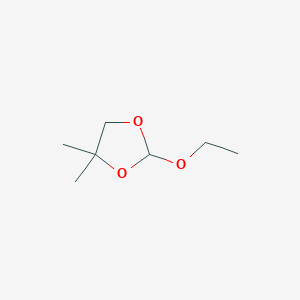
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
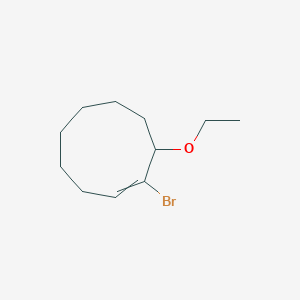
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
